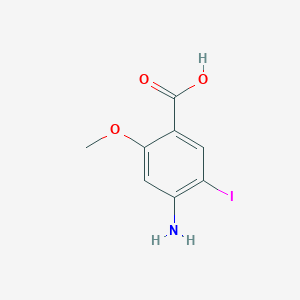

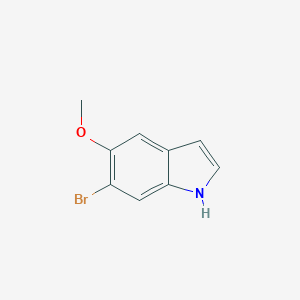

6-Bromo-5-methoxy-1H-indole

Overview

Description

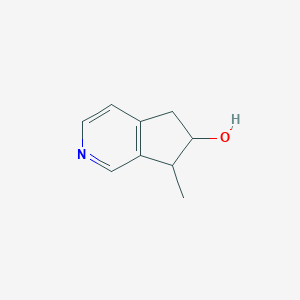

6-Bromo-5-methoxy-1H-indole is a compound with the molecular weight of 226.07 . It is also known by its IUPAC name, this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h2-5,11H,1H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 226.07 .Scientific Research Applications

Synthesis and Derivatives Development

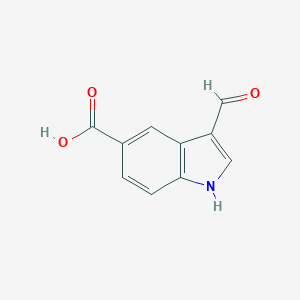

- Regioselective Synthesis : A concise and regioselective strategy was developed for constructing 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, an important scaffold of the anti-inflammatory compound Herdmanine D (P. Sharma et al., 2020).

- Application in Natural Product Synthesis : The indole C4−H alkoxylation process of 6-bromoindole was used in the formal synthesis of the natural product breitfussin B (Ardalan A. Nabi et al., 2017).

Pharmacological Development

- Development of Serotonin Receptor Antagonists : this compound derivatives have been used in the development of serotonin 6 (5-HT6) receptor antagonists, with potential applications in treating cognitive disorders (R. Nirogi et al., 2017).

Chemical and Biological Studies

- Methoxylation Studies : The methoxylation of indoles, including this compound, has been explored, with applications in the synthesis of serotonin (Kunio Saito et al., 1979).

- Antioxidant and Cytotoxicity Properties : Studies have investigated the antioxidant and cytotoxicity properties of 6-methoxytetrahydro-β-carbolines, derivatives of 5-methoxytryptamine, which may have relevance to this compound (T. B. Goh et al., 2015).

Natural Products and Bioactive Compounds

- Discovery from Natural Sources : Brominated tryptophan derivatives, including 6-bromo-1H-indole-3-carboxylic acid, have been identified in Thorectidae sponges, showing bioactivity against bacteria (Nathaniel L. Segraves et al., 2005).

Spectroscopic and Structural Analysis

- Vibrational and Electronic Profiles : The vibrational and electronic properties of indole derivatives, including this compound, were investigated, providing insights into their molecular interactions and potential applications in medicinal chemistry (Nadia G. Haress et al., 2016).

Antimicrobial and Anti-inflammatory Applications

- Synthesis of Antimicrobial Agents : New indole derivatives, including 5-bromo indoles, were synthesized and evaluated for their antimicrobial properties, demonstrating potential as antimicrobial agents (B. M. Kalshetty et al., 2012).

- Anti-inflammatory Activity : Research into new indole derivatives, potentially including this compound, has revealed compounds with significant anti-inflammatory activity (S. Nakkady et al., 2000).

Mechanism of Action

Target of Action

6-Bromo-5-methoxy-1H-indole is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives . They have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological changes . These changes can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, they have been found to inhibit the replication of various viruses, suggesting that they may interfere with viral replication pathways .

Result of Action

Indole derivatives have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C. These conditions can help maintain the compound’s stability and efficacy.

properties

IUPAC Name |

6-bromo-5-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRDXFOLYOIABR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561499 | |

| Record name | 6-Bromo-5-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106103-36-0 | |

| Record name | 6-Bromo-5-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid significant in the context of natural product synthesis?

A1: The development of a concise and regioselective synthesis for this compound-3-carboxylic acid is significant because it serves as a crucial building block for the total synthesis of (-)-Herdmanine D [, ]. This natural product exhibits anti-inflammatory properties, making it a promising target for drug development. The reported synthetic strategy utilizes a trifluoroacetylated indole driven hydrolysis, which ensures the bromine substituent is introduced at a specific position on the indole ring, a key aspect for its biological activity []. Furthermore, this methodology allows for the production of the desired compound with high regioselectivity and efficiency, important factors for scalable synthesis [].

Q2: How does the reported synthetic strategy enable the development of (-)-Herdmanine D analogs?

A2: The described synthetic route employs a Steglich esterification to couple the synthesized this compound-3-carboxylic acid with protected L-tyrosine []. This approach is particularly advantageous for creating (-)-Herdmanine D analogs because it allows for variations in both the indole and tyrosine components. By modifying these building blocks, researchers can generate a diverse library of compounds with potentially enhanced or tailored biological activities compared to the parent natural product. This flexibility in analog development is crucial for exploring structure-activity relationships and optimizing drug candidates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,2,2-Trichloroacetyl)amino]acetic acid](/img/structure/B170675.png)

![[4-(Methylthio)phenoxy]acetic acid](/img/structure/B170679.png)

![8-Benzyl-4-(cyclohexylamino)-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B170715.png)